molecular formula C9H7N7O B12462464 (3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12462464
M. Wt: 229.20 g/mol
InChI Key: WGBUOHBZPIHRAU-UHFFFAOYSA-N
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Description

(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a tetrazole ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common method includes the formation of the indole core, followed by the introduction of the hydrazone linkage and the tetrazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the hydrazone linkage or the tetrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.

Scientific Research Applications

(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole cores but different functional groups.

    Tetrazole derivatives: Molecules featuring the tetrazole ring but lacking the indole core or hydrazone linkage.

    Hydrazone compounds: Compounds with hydrazone linkages but different core structures.

Uniqueness

(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one is unique due to its combination of an indole core, tetrazole ring, and hydrazone linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7N7O

Molecular Weight

229.20 g/mol

IUPAC Name

3-(2H-tetrazol-5-yldiazenyl)-1H-indol-2-ol

InChI

InChI=1S/C9H7N7O/c17-8-7(11-12-9-13-15-16-14-9)5-3-1-2-4-6(5)10-8/h1-4,10,17H,(H,13,14,15,16)

InChI Key

WGBUOHBZPIHRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NNN=N3

Origin of Product

United States

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